molecular formula C24H30N2O4 B1139302 Ivacaftor hydrate CAS No. 1134822-07-3

Ivacaftor hydrate

Cat. No. B1139302
CAS RN: 1134822-07-3
M. Wt: 410.51
InChI Key:
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Description

Ivacaftor hydrate, also known as VX-770 hydrate, is an orally bioavailable CFTR potentiator . It is used for the treatment of cystic fibrosis . The molecular formula of Ivacaftor hydrate is C24H30N2O4 and it has a molecular weight of 410.51 .


Synthesis Analysis

The synthesis of Ivacaftor involves several steps and intermediates . The retrosynthetic analysis is a key aspect of the synthesis of Ivacaftor . The most recent synthetic routes have been pioneered by Vertex Pharmaceuticals .


Molecular Structure Analysis

The molecular structure of Ivacaftor hydrate consists of a quinoline core with a di-tert-butylphenol and an amide group . The amide group serves as a crucial link between the “privileged building block” and the di-tert-butylphenol in Ivacaftor’s structure .


Chemical Reactions Analysis

Ivacaftor hydrate undergoes various chemical reactions during its synthesis . A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .


Physical And Chemical Properties Analysis

Ivacaftor hydrate has a molecular weight of 410.51 and a molecular formula of C24H30N2O4 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Treatment of Cystic Fibrosis

Ivacaftor hydrate is primarily recognized for its application in the treatment of cystic fibrosis (CF), especially in patients with specific CFTR mutations. It functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. The drug has demonstrated efficacy in improving lung function, reducing pulmonary exacerbation rates, and aiding weight gain compared to placebo in CF patients carrying the G551D-CFTR mutation (Davies et al., 2013). It also shows significant clinical and physiological improvements in a broader patient population, including reduced infection with P. aeruginosa (Rowe et al., 2014).

2. Potentiation of CFTR in Pulmonary Edema

Beyond CF treatment, Ivacaftor's potential extends to managing pulmonary edema. Research indicates that Ivacaftor, as a CFTR potentiator, can significantly improve alveolar liquid clearance in isolated pig lung lobes and reduce edema in a volume overload in vivo pig model of hydrostatic pulmonary edema (Li et al., 2017).

3. Interaction with P-glycoprotein

Investigations have shown that Ivacaftor interacts with P-glycoprotein, a multi-drug exporter, potentially influencing the drug's bioavailability. Ivacaftor stimulates the ATPase activity of purified protein and can compete with the transport of known transported substrates of the protein (Lingam et al., 2017).

4. Modulation of CFTR Function

Ivacaftor's effect extends to a wide range of CFTR mutations, potentiating multiple mutant CFTR protein forms that produce functional CFTR at the cell surface, including those with mild defects in CFTR processing or channel conductance. This broad-acting nature suggests that Ivacaftor can be used to help stratify CF patients with different CFTR genotypes for potential clinical benefits (van Goor et al., 2014).

5. Variability in Response to Ivacaftor Treatment

Genetic factors like SLC26A9 variants have been associated with interindividual variability in the lung response to Ivacaftor treatment in CF patients. This indicates a potential for personalized medicine in CF care, where treatment response can be optimized based on individual genetic profiles (Corvol et al., 2018).

Mechanism of Action

Ivacaftor improves cystic fibrosis symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms .

Safety and Hazards

Ivacaftor hydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

The European Commission has granted approval for the label expansion of KAFTRIO® (ivacaftor/tezacaftor/elexacaftor) in a combination regimen with ivacaftor for the treatment of children with cystic fibrosis (CF) ages 2 through 5 years old . This expands the current treatment options for patients with cystic fibrosis who have the G551D mutation . The potential for use in patients with other CFTR mutations is also of interest .

Relevant Papers The paper titled “A rapid RP-HPLC method for the simultaneous estimation of Ivacaftor and …” provides a simple, linear, precise, and accurate RP-HPLC method for the determination of Ivacaftor in human plasma . Another paper titled “A process for the preparation of ivacaftor and its intermediates” provides novel intermediates of ivacaftor and process for its preparation .

properties

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.H2O/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYELKYHBCRDZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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